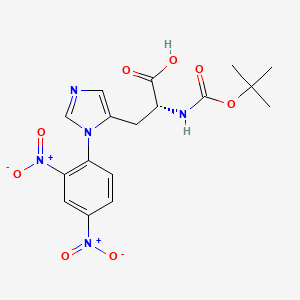
iso-Boc-D-His(Dnp)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-Boc-D-His(Dnp)-OH is a synthetic compound often used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is modified with protective groups to facilitate its incorporation into peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-D-His(Dnp)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected using a tert-butoxycarbonyl (Boc) group.
Protection of the Imidazole Ring: The imidazole ring of histidine is protected using a dinitrophenyl (Dnp) group.
Coupling Reaction: The protected histidine is then coupled with other amino acids or peptides using standard peptide coupling reagents like HBTU or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Iso-Boc-D-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dnp protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrazine or thiols for Dnp removal.
Coupling: HBTU, DCC, or EDC as coupling reagents in the presence of a base like DIPEA.
Major Products Formed
Deprotected Histidine: Removal of protective groups yields free histidine.
Peptides: Coupling reactions yield peptides with this compound incorporated.
Scientific Research Applications
Iso-Boc-D-His(Dnp)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Biological Studies: To study the role of histidine in proteins and enzymes.
Drug Development: As a precursor in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of iso-Boc-D-His(Dnp)-OH is primarily related to its role in peptide synthesis. The protective groups (Boc and Dnp) prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.
Comparison with Similar Compounds
Similar Compounds
Boc-His-OH: Histidine protected with a Boc group.
Dnp-His-OH: Histidine protected with a Dnp group.
Fmoc-His-OH: Histidine protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Iso-Boc-D-His(Dnp)-OH is unique due to the combination of Boc and Dnp protective groups, which provide dual protection and facilitate selective deprotection during peptide synthesis.
Properties
Molecular Formula |
C17H19N5O8 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
InChI Key |
AHBPKGJUEPOXHK-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


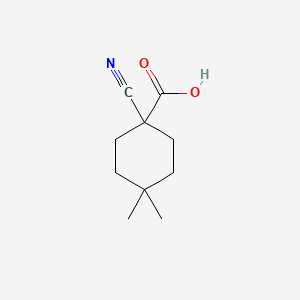


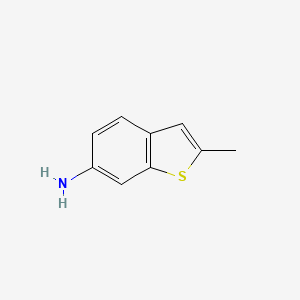

![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)

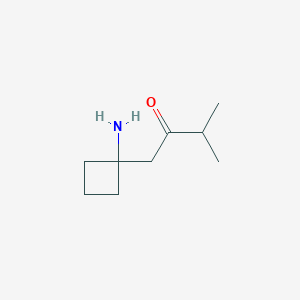
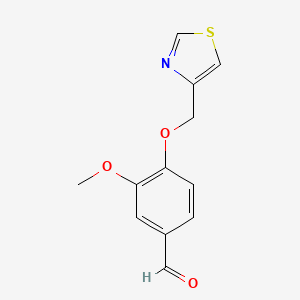
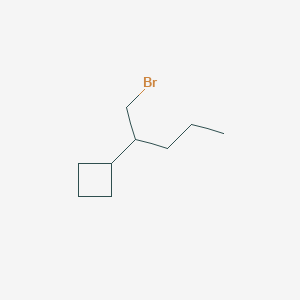

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)

![2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
